![molecular formula C18H18N6O2S B4256260 N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide](/img/structure/B4256260.png)
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide
Overview
Description
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 was first synthesized in 2007 by researchers at the University of Tokyo and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide is a potent inhibitor of the enzyme IKKβ, which is a critical regulator of the NF-κB signaling pathway. The NF-κB pathway plays a key role in the regulation of immune and inflammatory responses, as well as cell survival and proliferation. By inhibiting IKKβ, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide blocks the activation of the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide has a number of biochemical and physiological effects. In addition to its inhibition of the NF-κB pathway, N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide for lab experiments is its high potency and specificity for IKKβ. This allows researchers to selectively target the NF-κB pathway without affecting other cellular processes. However, one limitation of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell culture or animal models.
Future Directions
There are several potential future directions for research on N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide. One area of interest is in the development of novel N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide analogs with improved pharmacokinetic properties. Another potential direction is in the investigation of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide in vivo.
Scientific Research Applications
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the field of cancer, where N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells. N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(2-thienylcarbonyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-phenyl-1H-1,2,4-triazol-3-yl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-16(14-7-4-12-27-14)23-8-10-24(11-9-23)18(26)20-17-19-15(21-22-17)13-5-2-1-3-6-13/h1-7,12H,8-11H2,(H2,19,20,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGPLIXPUJSKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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